![molecular formula C6H10O2 B127029 trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone CAS No. 156742-99-3](/img/structure/B127029.png)
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone, also known as trans-HMCPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
Mecanismo De Acción
Trans-HMCPE acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function, mood regulation, and reward pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone can improve cognitive function and memory in animal models. It has also been shown to have an antidepressant effect and to reduce the symptoms of Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone in lab experiments is its specificity for the alpha7 nAChR, which allows for targeted research on this receptor. However, one limitation is the need for further research to fully understand its effects on other receptors and potential side effects.
Direcciones Futuras
For the research on trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone include exploring its potential as a therapeutic agent for neurological disorders, investigating its effects on other receptors and neurotransmitter systems, and optimizing its pharmacological properties for clinical use.
In conclusion, trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone is a promising compound for scientific research in the field of pharmacology. Its potential applications in the treatment of neurological disorders and its specific targeting of the alpha7 nAChR make it an interesting subject for further study. However, more research is needed to fully understand its biochemical and physiological effects and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
Trans-HMCPE can be synthesized through a multistep process involving the reaction of cyclopropanone with formaldehyde followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Aplicaciones Científicas De Investigación
Trans-HMCPE has been studied for its potential use in the development of new drugs for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have an effect on the cholinergic system, which is involved in cognitive function, memory, and learning.
Propiedades
Número CAS |
156742-99-3 |
|---|---|
Nombre del producto |
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone |
Fórmula molecular |
C6H10O2 |
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
UDEQWTRHJXJBOU-WDSKDSINSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C[C@H]1CO |
SMILES |
CC(=O)C1CC1CO |
SMILES canónico |
CC(=O)C1CC1CO |
Sinónimos |
Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-, rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



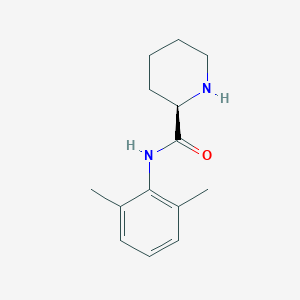
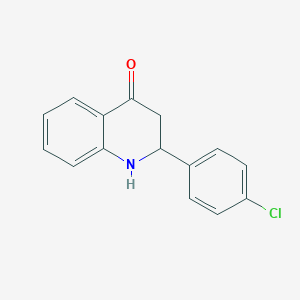
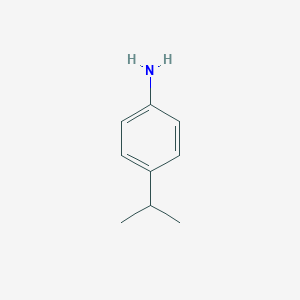
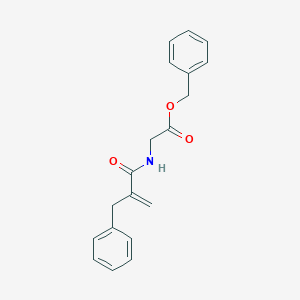
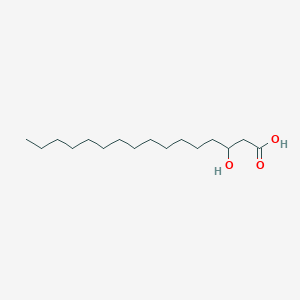
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
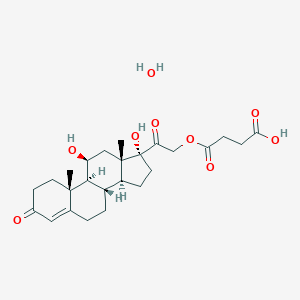
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
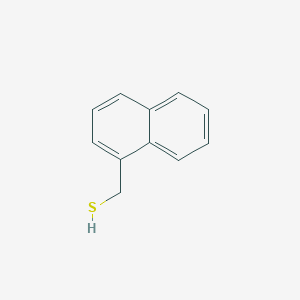
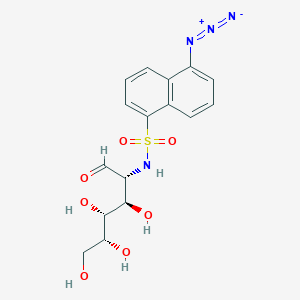
![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)
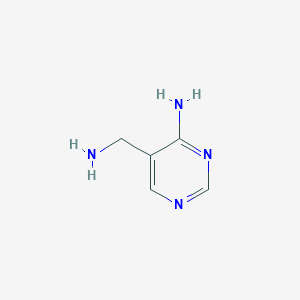
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)